

The Pharmacokinetics of Oral Upamostat: A Technical Guide

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Compound of Interest

Compound Name: Patamostat

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Introduction

Upamostat, also known as WX-671 or Mesupron®, is an orally bioavailable small-molecule serine protease inhibitor.[1][2] It is a prodrug that is converted to its active metabolite, WX-UK1, which potently inhibits several serine proteases, including trypsin and urokinase-type plasminogen activator (uPA).[1][3] The uPA system is implicated in tumor invasion and metastasis, making Upamostat a candidate for anticancer therapy.[4][5][6] This technical guide provides a comprehensive overview of the pharmacokinetics of oral Upamostat, summarizing key data from preclinical and clinical studies.

Pharmacokinetic Profile

Upamostat exhibits favorable pharmacokinetic properties, characterized by good oral bioavailability and sustained tissue levels of its active metabolite.[3][7]

Absorption

Following oral administration, Upamostat is well-absorbed. In humans, the systemic oral bioavailability of Upamostat is approximately 72%.[3] This is attributed to the chemical structure of Upamostat as an amidoxime, which is not protonated under physiological conditions and can be absorbed by diffusion.[3] In contrast, the active metabolite, WX-UK1, has virtually no oral

bioavailability due to its amidine functional group being protonated, thus preventing absorption.
[3]

Distribution

Upamostat is widely distributed throughout the body.[3] However, it has very limited penetration into the central nervous system (CNS).[3] Pharmacokinetic studies in patients with head and neck cancer who received Upamostat for two weeks prior to surgery showed that tissue levels of the active metabolite, WX-UK1, were significantly higher than plasma levels.[3] Mean tissue levels of WX-UK1 were about 1.3-log higher than tissue levels of Upamostat and almost 2-log higher than the simultaneous plasma concentrations.[3]

Metabolism

Upamostat is a prodrug that is metabolically activated to WX-UK1.[1][5] This conversion occurs intracellularly, primarily in the mitochondria.[3][5][8] The reductive activation is catalyzed by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system, which includes mARC1 and mARC2, in the presence of cytochrome b5 and cytochrome b5 reductase.[3][5] Microsomal studies have also suggested that Upamostat and WX-UK1 are metabolized by and may inhibit the cytochrome P450 enzyme CYP3A4.[3]

Excretion

The primary route of excretion for Upamostat and its metabolites is through the feces.[3] In a study with healthy volunteers, 87% of the administered dose was recovered in the feces, while urinary excretion accounted for only 4%.[3] Over a 96-hour period after administration, 11% of the administered dose was recovered as unmetabolized Upamostat and 15% as WX-UK1 in the feces.[3] Animal studies have indicated that biliary excretion is the main route of elimination.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for Upamostat and its active metabolite WX-UK1 from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of Upamostat in Rats (Intravenous Administration)

Parameter	Value
Dose	2 mg/kg
Terminal Half-life ($t_{1/2}$)	0.5 hours
Volume of Distribution (Vd)	2.0 L/kg
Clearance (CL)	~2.7 L/h/kg

Data from a study in five rats after a single intravenous injection.[\[2\]](#)

Table 2: Human Pharmacokinetic Parameters of Oral Upamostat

Parameter	Value
Oral Bioavailability	72%
Primary Route of Excretion	Fecal (87%)
Urinary Excretion	4%

Data from clinical studies in healthy volunteers.[\[3\]](#)

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats

A study was conducted to evaluate the pharmacokinetics of Upamostat in rats.[\[2\]](#)

- Subjects: Five rats.
- Dosing: A single intravenous injection of 2 mg/kg Upamostat.
- Sample Collection: Plasma samples were collected at various time points.
- Analytical Method: A validated method was used to measure the plasma concentrations of Upamostat.[\[2\]](#)

Clinical Pharmacokinetic Assessment in Humans

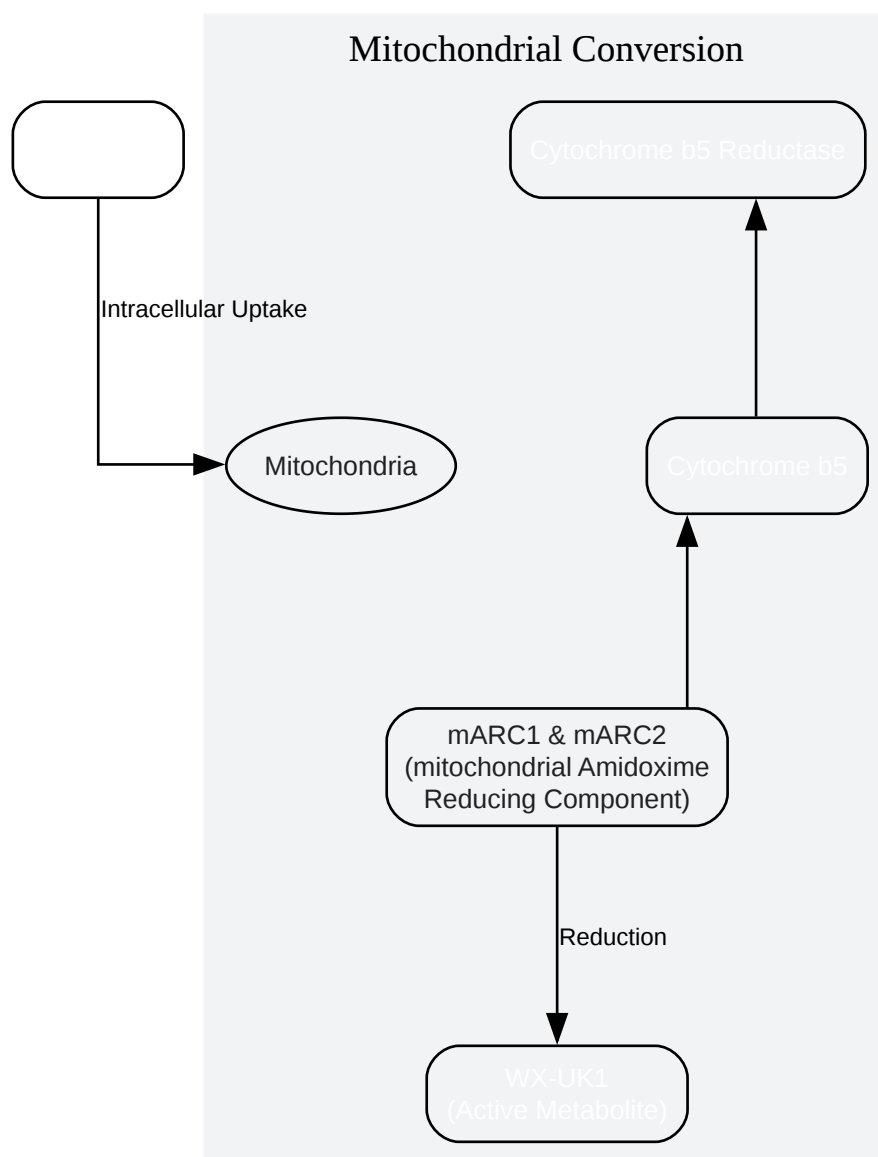
Pharmacokinetic data for oral Upamostat in humans has been collected in several clinical trials.
[9][10]

- Study Design: Phase I dose-escalation trials and Phase II studies have been conducted in healthy volunteers and patients with various cancers.[3][9][10]
- Dosing Regimens: Oral doses of Upamostat have ranged from 100 mg to 600 mg administered daily.[9]
- Sample Collection: Blood samples were collected at predefined time points (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose) to determine the pharmacokinetic profiles of Upamostat and WX-UK1.[9]
- Analytical Method: The concentrations of Upamostat and WX-UK1 in plasma and tissue samples were determined using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1][8]

Visualizations

Metabolic Activation of Upamostat

The following diagram illustrates the conversion of the prodrug Upamostat to its active metabolite WX-UK1.

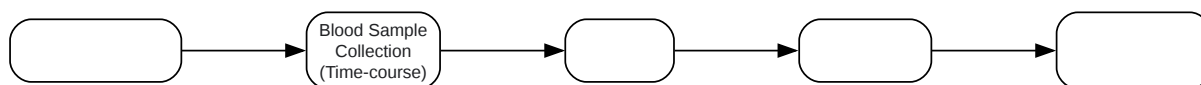


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Caption: Metabolic activation of Upamostat to WX-UK1 in mitochondria.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the typical workflow for a clinical pharmacokinetic study of Upamostat.



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Caption: Workflow for a clinical pharmacokinetic study of oral Upamostat.

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